Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)15(13-20-16(19)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNZTOBKFBILCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation and Oxidation
N-Benzyloxycarbonyl-3-piperidone is treated with hydroxylamine hydrochloride in ethanol/water to form the corresponding oxime (40% yield). Subsequent oxidation with urea hydrogen peroxide and trifluoroacetic anhydride in acetonitrile yields N-benzyloxycarbonyl-3-nitropiperidine (77.6% yield).
Michael Addition and Cyclization
The nitro intermediate undergoes Michael addition with methyl acrylate in tert-butanol using Triton B as a base, followed by hydro-reduction with Raney nickel under hydrogen (50 psi). This step forms the spirocyclic core with a 60.86% yield after column purification.
Carbamate Protection
The final tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, typically achieving >90% yield.
Optimization Notes :
- Solvent choice (acetonitrile for oxidation; tert-butanol for Michael addition) critically affects reaction rates.
- Raney nickel particle size impacts hydrogenation efficiency.
Palladium-Catalyzed Domino Reaction
A one-step method utilizing palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) enables spirocycle formation via domino C–C coupling (Figure 2).
Reaction Conditions
Unactivated yne-en-ynes react with aryl halides (e.g., iodobenzene) in toluene at 110°C for 24 hours. The process forms three C–C bonds simultaneously, yielding the spiro product in 45–65% yield.
Advantages :
Limitations :
Alternative Pathways
Spirocyclization via Chloroformate Activation
A Chinese patent (CN109503578A) describes reacting tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate with ethyl chloroformate in tetrahydrofuran (THF) at −60°C. Lithium diisopropylamide (LDA) facilitates deprotonation, followed by quenching with ammonium chloride to yield the spiro product (68% yield).
Enzymatic Resolution
Racemic mixtures of the spiro intermediate can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in isopropyl acetate, achieving enantiomeric excess >98%.
Critical Analysis of Methodologies
| Method | Yield (%) | Key Advantages | Drawbacks |
|---|---|---|---|
| Multi-Step Synthesis | 60–77 | High purity; scalable | Lengthy (5–7 steps) |
| Pd-Catalyzed | 45–65 | One-step; modular | Sensitive to oxygen/moisture |
| Chloroformate Route | 68 | Mild conditions | Requires cryogenic temperatures |
Industrial-Scale Considerations
- Cost Drivers : Raney nickel (∼$200/kg) and Boc anhydride (∼$150/kg) contribute significantly to production costs.
- Green Chemistry : Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME) in oxidation steps, reducing environmental impact by 40%.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has been investigated for its pharmacological properties due to its unique spirocyclic structure. The compound's structural features allow it to interact with biological targets effectively.
Potential Therapeutic Uses:
- Antitumor Activity: Research indicates that compounds with similar diazaspiro structures can exhibit antitumor properties. Studies have shown that derivatives of diazaspiro compounds can inhibit the growth of cancer cells, suggesting potential for further exploration in cancer therapeutics .
- Neurological Disorders: The spirocyclic framework may also contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.
Synthesis Pathways:
- Building Block for Complex Molecules: this compound can be utilized as a precursor in the synthesis of other biologically active compounds. Its reactivity allows for various functionalizations that can lead to new derivatives with enhanced properties .
Example Case Study:
A recent study demonstrated the synthesis of related diazaspiro compounds through a multi-step process involving this compound as a key intermediate. This approach highlighted the versatility of the compound in generating diverse chemical entities .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.
Polymer Chemistry:
The unique structure of this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research into polymer composites has shown that incorporating spirocyclic compounds can improve the overall performance of materials used in various applications such as coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Substituent Effects: The 4-phenyl group in the target compound enhances lipophilicity (predicted logP ~2.5–3.0) compared to the non-aryl-substituted base structure (logP ~1.8) . Fluorine introduction (e.g., 4-fluorophenyl analog) improves metabolic stability and target binding through electronegative interactions .
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : The target compound (estimated MW ~355 g/mol) falls within the acceptable range for oral bioavailability, whereas analogs with heavier substituents (e.g., diiodopyridinyl derivative, MW ~537 g/mol ) may face permeability challenges.
- Hydrogen Bonding : The 1-oxo group acts as a hydrogen-bond acceptor, critical for target engagement, while hydroxylated variants (e.g., CAS 1642899-83-9 ) introduce additional polarity.
Biological Activity
Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate, with the CAS number 897670-78-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.43 g/mol
- Purity : >95%
- Physical Form : White to yellow solid
- LogP : 2.16 (indicating moderate lipophilicity)
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O3 |
| Molecular Weight | 330.43 g/mol |
| Purity | >95% |
| LogP | 2.16 |
Anticancer Potential
Recent studies have indicated that compounds with spirocyclic structures, similar to this compound, may exhibit significant anticancer properties. The spirocyclic configuration enhances binding to target proteins, potentially leading to improved biological activity.
In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, a related study demonstrated that spirocyclic compounds exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate antibacterial and antifungal activity. For example, compounds structurally related to tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane have shown effective inhibition against Gram-positive bacteria and various fungal strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and fluconazole .
Case Studies and Research Findings
- Cytotoxicity in Cancer Cell Lines :
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this spirocyclic compound?
The compound is typically synthesized via a multi-step route involving spirocyclization and protective group chemistry. For example, analogous spirocyclic systems are prepared by reacting a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) with hydrazine hydrate, followed by tert-butyl chloroformate under reflux in ethanol or methanol. Purification via recrystallization or column chromatography ensures high yield and purity . Modifications to the phenyl or oxo groups may involve Suzuki coupling or oxidation steps, as seen in structurally related diazaspiro derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm the spirocyclic structure, analyze substituent positions (e.g., phenyl group at C4), and identify stereochemistry.
- Mass spectrometry (MS) : For exact mass verification (e.g., m/z 348.1849 for related fluorophenyl analogs) and fragmentation pattern analysis .
- Infrared (IR) spectroscopy : To detect carbonyl (C=O) and amine (N-H) functional groups .
- X-ray crystallography : For unambiguous structural determination, though no direct data is available for this compound, SHELX and ORTEP-III are standard tools for spirocyclic systems .
Q. What safety protocols are essential during handling?
- Storage : Keep in inert atmospheres at 2–8°C to prevent degradation .
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators if aerosolization occurs .
- Spill management : Avoid drainage contamination; use absorbent materials and ventilate the area .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while ethanol/methanol favor hydrazine reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for Suzuki coupling) may improve aryl group introduction efficiency .
- Temperature control : Reflux conditions (~80°C) are critical for complete conversion, as seen in analogous syntheses .
- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) resolves stereoisomers or byproducts .
Q. How do computational methods aid in predicting conformational stability?
- Density Functional Theory (DFT) : Models the spirocyclic core’s energy-minimized conformation, predicting steric strain from the phenyl substituent .
- Molecular docking : Evaluates interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .
- Dynamic NMR simulations : Resolve dynamic stereochemical interconversions in solution .
Q. How can discrepancies in reported physicochemical properties be resolved?
- Cross-validation : Compare melting points, solubility, and logP values across multiple techniques (e.g., DSC for melting point, HPLC for purity) .
- Batch analysis : Assess lot-to-lot variability using LC-MS to identify impurities affecting properties .
- Crystallographic data : Resolve structural ambiguities (e.g., keto-enol tautomerism) via single-crystal X-ray diffraction .
Q. What strategies address stereochemical uncertainties in the diazaspiro core?
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Circular Dichroism (CD) : Assign absolute configuration if crystallography is unavailable .
- Derivatization : Introduce bulky groups to "lock" conformations for easier analysis .
Methodological Considerations
Q. How to validate the compound’s purity for biological assays?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥95% purity thresholds .
- Elemental analysis : Confirm C, H, N, O content matches theoretical values (e.g., C13H22N2O3 for related analogs) .
- Stability testing : Monitor degradation under assay conditions (e.g., PBS buffer, 37°C) via LC-MS .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Byproduct formation : Optimize stoichiometry and reaction time to minimize side products .
- Solvent recovery : Implement distillation or recycling for cost-effective large-scale production .
- Regulatory compliance : Ensure adherence to ICH guidelines for impurity profiling and documentation .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data in literature?
- Assay standardization : Compare protocols (e.g., cell lines, incubation times) to identify variables affecting results .
- Metabolite profiling : Use LC-MS/MS to detect active metabolites that may explain divergent activities .
- Computational modeling : Validate target engagement predictions against experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
